2-(4-chloro-N-methylsulfonylanilino)-N-[2-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-N-methylsulfonylanilino)-N-[2-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]ethyl]acetamide is a synthetic organic compound It is characterized by the presence of chloro, methylsulfonyl, and anilino groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-N-methylsulfonylanilino)-N-[2-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]ethyl]acetamide typically involves multiple steps:
Formation of the anilino intermediate: The initial step involves the reaction of 4-chloroaniline with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-chloro-N-methylsulfonylaniline.
Acetylation: The intermediate is then acetylated using acetic anhydride to form 2-(4-chloro-N-methylsulfonylanilino)acetyl chloride.
Amidation: The final step involves the reaction of the acetyl chloride intermediate with ethylenediamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the chloro group, potentially leading to the formation of dechlorinated derivatives.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted anilino compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and methylsulfonyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-methylsulfonylaniline: A precursor in the synthesis of the target compound.
2-(4-chloroanilino)acetamide: A structurally related compound with similar functional groups.
Uniqueness
The uniqueness of 2-(4-chloro-N-methylsulfonylanilino)-N-[2-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]ethyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-[2-[[2-(4-chloro-N-methylsulfonylanilino)acetyl]amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N4O6S2/c1-33(29,30)25(17-7-3-15(21)4-8-17)13-19(27)23-11-12-24-20(28)14-26(34(2,31)32)18-9-5-16(22)6-10-18/h3-10H,11-14H2,1-2H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRVHKZPXZMPFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCNC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.